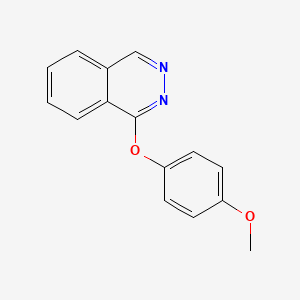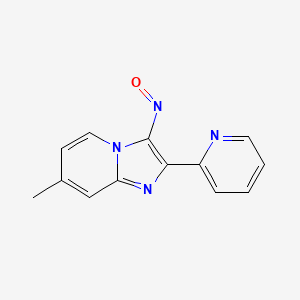
Ethyl hydrogen sulphate, neodymium(3+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium ethylsulfate is a chemical compound with the formula Nd(C₂H₅SO₄)₃·9H₂O. It is a coordination compound where neodymium is bonded to ethylsulfate ligands. This compound is known for its unique electronic and magnetic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium ethylsulfate can be synthesized by reacting neodymium oxide with ethylsulfuric acid in an aqueous medium. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, neodymium ethylsulfate is produced by dissolving neodymium oxide in sulfuric acid, followed by the addition of ethanol to introduce the ethylsulfate group. The solution is then crystallized to obtain the hydrated form of neodymium ethylsulfate .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium ethylsulfate undergoes various chemical reactions, including:
Oxidation: Neodymium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, typically using strong reducing agents.
Substitution: Ethylsulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions using different sulfur-containing ligands.
Major Products Formed:
Oxidation: Higher oxidation state neodymium compounds.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Neodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodymium ethylsulfate has a wide range of applications in scientific research:
Chemistry: Used in studies of electronic spectra and magnetic properties due to its unique electronic transitions.
Biology: Investigated for potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and other electronic devices.
Wirkmechanismus
The mechanism of action of neodymium ethylsulfate involves its interaction with magnetic fields and electronic transitions. The compound’s unique electronic structure allows it to undergo specific transitions that are useful in various applications. The molecular targets include the electronic orbitals of neodymium, which interact with external magnetic fields to produce measurable effects .
Vergleich Mit ähnlichen Verbindungen
Neodymium Chloride (NdCl₃): Exhibits similar electronic properties but different solubility and reactivity.
Neodymium Nitrate (Nd(NO₃)₃): Similar in terms of electronic transitions but differs in its chemical reactivity and applications.
Neodymium Acetate (Nd(CH₃COO)₃): Shares some magnetic properties but has different ligand interactions.
Uniqueness: Neodymium ethylsulfate is unique due to its specific ligand environment, which provides distinct electronic and magnetic properties. This makes it particularly useful in specialized applications such as electronic spectroscopy and magnetic studies .
Eigenschaften
CAS-Nummer |
3368-35-2 |
|---|---|
Molekularformel |
C6H15NdO12S3 |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
ethyl sulfate;neodymium(3+) |
InChI |
InChI=1S/3C2H6O4S.Nd/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
PYJXVGLTEUNYFE-UHFFFAOYSA-K |
Kanonische SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




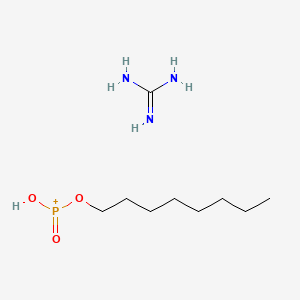

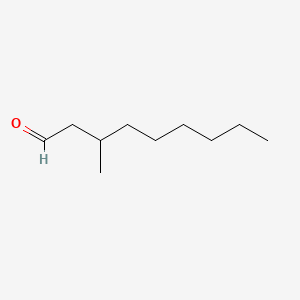
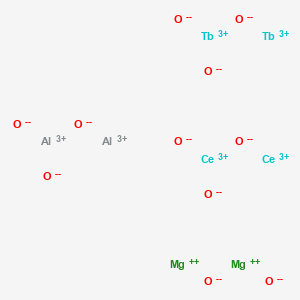
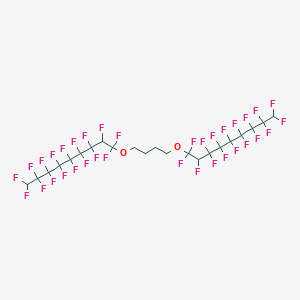
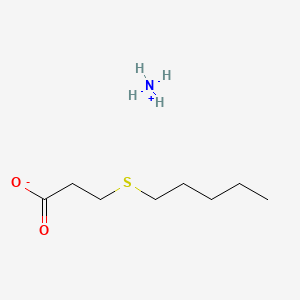

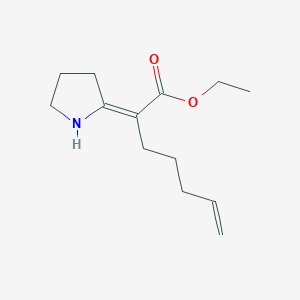
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
